molecular formula C14H10F2O3 B14772665 3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid

3-(Difluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B14772665
M. Wt: 264.22 g/mol
InChI Key: LOVZGQQGDQOGCV-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that features a biphenyl core substituted with a difluoromethoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative and a halogenated benzene.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a nucleophilic substitution reaction using a difluoromethylating reagent.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogenating agents or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(Difluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)-[1,1’-biphenyl]-3-ylboronic acid
  • 5-(Difluoromethoxy)-[1,1’-biphenyl]-3-ylboronic acid

Uniqueness

3-(Difluoromethoxy)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the difluoromethoxy and carboxylic acid groups on the biphenyl core. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H10F2O3

Molecular Weight

264.22 g/mol

IUPAC Name

2-(difluoromethoxy)-4-phenylbenzoic acid

InChI

InChI=1S/C14H10F2O3/c15-14(16)19-12-8-10(6-7-11(12)13(17)18)9-4-2-1-3-5-9/h1-8,14H,(H,17,18)

InChI Key

LOVZGQQGDQOGCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC(F)F

Origin of Product

United States

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